molecular formula C21H18N2O2S B3739495 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide

Cat. No. B3739495
M. Wt: 362.4 g/mol
InChI Key: GXQSHWSRJUZMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling, making it a potential target for the treatment of various autoimmune diseases and cancers.

Mechanism of Action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide inhibits the SYK pathway by binding to the ATP-binding site of SYK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide also inhibits the activation of immune cells such as macrophages, dendritic cells, and mast cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has been shown to decrease the phosphorylation of SYK and downstream signaling molecules such as BTK, PLCγ2, and AKT, leading to the inhibition of B-cell receptor signaling. It also inhibits the production of cytokines and chemokines involved in the pathogenesis of autoimmune diseases. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of the SYK pathway, making it a valuable tool for studying the role of SYK in various diseases. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has also been shown to have a favorable pharmacokinetic profile, allowing for easy administration in animal models. However, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has some limitations. It has not been tested in clinical trials, and its safety and efficacy in humans are unknown. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide may have off-target effects on other kinases, which could complicate its use in lab experiments.

Future Directions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has several potential future directions. It could be further developed as a therapeutic agent for the treatment of various autoimmune diseases and cancers. Clinical trials could be conducted to determine its safety and efficacy in humans. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide could also be used as a tool for studying the role of SYK in other diseases such as asthma and inflammatory bowel disease. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide could be used in combination with other therapies to enhance their efficacy.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has been extensively studied in preclinical models for the treatment of various autoimmune diseases and cancers. It has shown promising results in inhibiting the proliferation of B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma cells. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has also been shown to inhibit the activation of immune cells responsible for autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c22-12-17-16-9-3-4-11-19(16)26-21(17)23-20(24)13-25-18-10-5-7-14-6-1-2-8-15(14)18/h1-2,5-8,10H,3-4,9,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQSHWSRJUZMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide

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